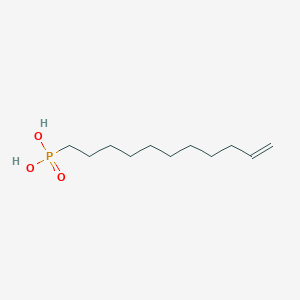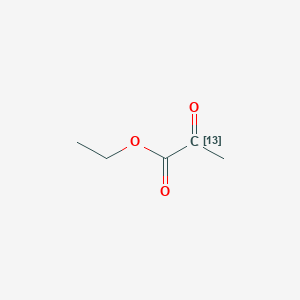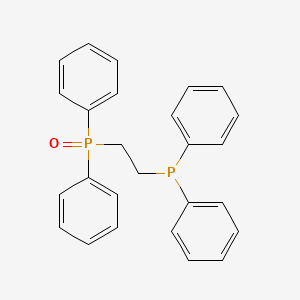![molecular formula C90H88Cl5NP4Ru2 B3334555 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 944451-12-1](/img/structure/B3334555.png)
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the reaction of ruthenium trichloride with ®-(+)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (H8-binap) in the presence of dimethylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the effectiveness of the catalyst in subsequent applications .
Analyse Des Réactions Chimiques
Types of Reactions
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] primarily undergoes catalytic reactions, including:
Hydrogenation: This compound is widely used in the hydrogenation of various substrates, including alkenes, ketones, and imines.
Asymmetric Catalysis: It is particularly effective in asymmetric hydrogenation, leading to the formation of chiral products with high enantiomeric excess.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is commonly used as the reducing agent.
Asymmetric Catalysis: The presence of chiral ligands, such as H8-binap, is essential for achieving high enantioselectivity.
Major Products
The major products of these reactions are chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral H8-binap ligand plays a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the ruthenium center . This allows for the selective formation of one enantiomer over the other, which is essential in asymmetric catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2]: This compound is similar but uses BINAP instead of H8-binap as the chiral ligand.
®-Ru(OAc)2(H8-binap): Another ruthenium complex with H8-binap, used in different catalytic applications.
®-RuCl(p-cymene)(H8-binap)]Cl: A related compound with p-cymene as an additional ligand.
Uniqueness
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The use of H8-binap as a ligand provides a distinct chiral environment that enhances the selectivity and reactivity of the catalyst .
Propriétés
Numéro CAS |
944451-12-1 |
|---|---|
Formule moléculaire |
C90H88Cl5NP4Ru2 |
Poids moléculaire |
1687.0 g/mol |
Nom IUPAC |
dichlororuthenium;dimethylazanium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;chloride |
InChI |
InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4 |
Clé InChI |
VHWUKCMTKLMMGR-UHFFFAOYSA-J |
SMILES |
CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
SMILES canonique |
C[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)



ruthenium(II) chloride](/img/structure/B3334563.png)
ruthenium(II) chloride](/img/structure/B3334570.png)

![{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone](/img/structure/B3334580.png)


